Comparison of Molecular Weight and Heavy-Atom Effect Between 4-Amino-5-iodonaphthalen-2-ol and Its Bromo Analog
The iodine atom at position 5 generates a molecular weight of 285.08 g·mol⁻¹, a 19.7% increase over the bromo analog (4-amino-5-bromonaphthalen-2-ol, MW 238.08 g·mol⁻¹) and a 79.1% increase over the non-halogenated parent 4-amino-2-naphthol (MW 159.18 g·mol⁻¹) . This mass increment directly affects the compound's ability to participate in halogen bonding (σ-hole donor strength scales with halogen polarizability: I > Br > Cl) and alters the heavy-atom effect in photophysical applications, where intersystem crossing quantum yields increase in the order H < Cl < Br < I [1].
| Evidence Dimension | Molecular weight and halogen identity at position 5 |
|---|---|
| Target Compound Data | 285.08 g·mol⁻¹ (iodine) |
| Comparator Or Baseline | 4-Amino-5-bromonaphthalen-2-ol: 238.08 g·mol⁻¹ (bromine); 4-Amino-2-naphthol: 159.18 g·mol⁻¹ (hydrogen) |
| Quantified Difference | +47.00 g·mol⁻¹ (+19.7%) vs bromo; +125.90 g·mol⁻¹ (+79.1%) vs non-halogenated |
| Conditions | Calculated from molecular formulas C10H8INO (target), C10H8BrNO (bromo), C10H9NO (parent) |
Why This Matters
The heavier mass and larger halogen dictate a compound's cross-coupling reactivity and photophysical properties, making the iodo analog irreplaceable where C–I bond lability or σ-hole interactions are required.
- [1] V.L. Ivanov, S.Yu. Lyashkevich, M.V. Serdechnova. The Photoinitiation of Substitution Reaction of Halogen in Bromonaphthol and Iodophenol by Aromatic Amines. Moscow Univ. Chem. Bull. 2011, 52(5), 363. Reports quantum yield differences and triplet quenching constants for bromine vs iodine naphthols. View Source
